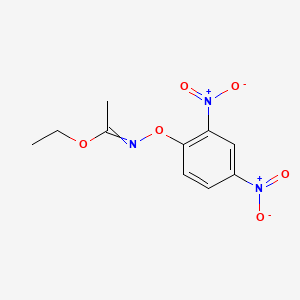

Ethyl N-(2,4-dinitrophenoxy)acetimidate

CAS No.:

Cat. No.: VC14461453

Molecular Formula: C10H11N3O6

Molecular Weight: 269.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N3O6 |

|---|---|

| Molecular Weight | 269.21 g/mol |

| IUPAC Name | ethyl N-(2,4-dinitrophenoxy)ethanimidate |

| Standard InChI | InChI=1S/C10H11N3O6/c1-3-18-7(2)11-19-10-5-4-8(12(14)15)6-9(10)13(16)17/h4-6H,3H2,1-2H3 |

| Standard InChI Key | UVBZLMGBNXCYNA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Ethyl N-(2,4-dinitrophenoxy)acetimidate belongs to the class of imidate esters, featuring a phenoxy group substituted with two nitro groups at the 2- and 4-positions. Key structural and molecular parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁N₃O₆ | |

| Molar Mass (g/mol) | 269.21 | |

| CAS Number | 54322-32-6 | |

| IUPAC Name | Ethyl (1E)-N-(2,4-dinitrophenoxy)ethanimidate | |

| SMILES | CCOC(=NOC₁=C(C=C(C=C₁)N+[O-])N+[O-])C | |

| InChI Key | UVBZLMGBNXCYNA-YRNVUSSQSA-N |

The compound’s planar aromatic ring and conjugated nitro groups contribute to its stability and reactivity in nucleophilic substitution reactions .

Synthesis and Manufacturing

Synthetic Pathways

Ethyl N-(2,4-dinitrophenoxy)acetimidate is synthesized via two primary routes:

Route 1: Nucleophilic Substitution

A two-step process involving:

-

Melt Mixing: 2,4-Dinitrochlorobenzene (DNFB) is heated with ethylene glycol to form a homogeneous phase .

-

Alkylation: A strong base (e.g., NaOH or KOH) is added to the mixture, followed by deionized water to disperse the system .

Reaction Conditions:

Route 2: Condensation Reaction

Ethyl acetimidate reacts with 2,4-dinitrophenol in the presence of potassium hydroxide in ethanol/water at -5°C for 12 hours .

Key Parameters:

Physicochemical Properties

Thermal and Physical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 112–114°C (lit.) | |

| Boiling Point | 377.8±52.0°C (predicted) | |

| Density | 1.40±0.1 g/cm³ | |

| Refractive Index | 1.569 | |

| Vapor Pressure | 1.43×10⁻⁵ mmHg (25°C) | |

| Flash Point | 182.3°C |

Spectroscopic Data

-

IR Spectroscopy: Strong absorptions at 1540 cm⁻¹ (N=O asymmetric stretch) and 1350 cm⁻¹ (N=O symmetric stretch) .

-

NMR (¹H): δ 1.35 (t, 3H, CH₂CH₃), δ 4.30 (q, 2H, OCH₂), δ 7.85–8.45 (m, 3H, aromatic) .

Applications and Industrial Relevance

Key Applications

Recent Innovations

-

Coordination Chemistry: The compound’s imidate group facilitates ligand-metal interactions, enabling catalysis in asymmetric synthesis .

-

Polymer Modification: Incorporated into epoxy resins to enhance thermal stability .

| Hazard | Statement | Code |

|---|---|---|

| Skin Irritation | Causes skin irritation | H315 |

| Eye Damage | Causes serious eye irritation | H319 |

| Respiratory Irritation | May cause respiratory irritation | H335 |

Environmental and Regulatory Considerations

Ecotoxicity

Regulatory Status

Recent Research and Patents

Advancements in Synthesis

-

Patent CN105367426A: Describes a scalable method to control mono-/disubstituted byproduct ratios (10–95%) via adjusted glycol/base ratios .

-

Kinetic Studies: Isotope effect analyses reveal an Sₙ1 mechanism dominated by oxocarbenium ion intermediates .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume